REACTION_SMILES
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[C:1](=[O:2])([OH:3])[O-:4].[C:6]([CH3:7])(=[O:8])[c:9]1[n:10][s:11][cH:12][c:13]1[C:14](=[O:15])[O:16][CH2:17][CH3:18].[CH3:22][S:23]([CH3:24])=[O:25].[Li+:21].[Na+:5].[OH-:20].[OH2:19]>>[C:6]([CH3:7])(=[O:8])[c:9]1[n:10][s:11][cH:12][c:13]1[C:14](=[O:15])[OH:16]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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CCOC(=O)c1csnc1C(C)=O
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Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CCOC(=O)c1csnc1C(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)c1nscc1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |